Cas no 892492-35-2 (Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate)
Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate
- JTBAOBKMICUHPW-UHFFFAOYSA-N
- Ethyl [3-(4-aminophenyl)cyclohexyl]acetate
- Ethyl 3-(4-aminophenyl)cyclohexaneacetate (ACI)
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- Inchi: 1S/C16H23NO2/c1-2-19-16(18)11-12-4-3-5-14(10-12)13-6-8-15(17)9-7-13/h6-9,12,14H,2-5,10-11,17H2,1H3
- InChI Key: JTBAOBKMICUHPW-UHFFFAOYSA-N
- SMILES: O=C(CC1CC(C2C=CC(N)=CC=2)CCC1)OCC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 285
- Topological Polar Surface Area: 52.3
Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC10060-5g |
ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate |
892492-35-2 | 95% | 5g |
$2380 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1747881-1g |
Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate |
892492-35-2 | 98% | 1g |
¥7677.00 | 2024-04-26 |
Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate
Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate (CAS No. 892492-35-2): A Comprehensive Overview
Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate (CAS No. 892492-35-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This ester derivative, featuring a cyclohexyl backbone and an aminophenyl moiety, is widely studied for its potential applications in drug development and material science. Its unique structure combines aromatic and aliphatic components, making it a versatile intermediate in synthetic chemistry.
The compound's molecular formula and structural features contribute to its reactivity and utility. Researchers often explore its role in peptide synthesis, catalysis, and polymer chemistry. With the growing demand for bioactive molecules and green chemistry solutions, Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate is frequently discussed in forums focusing on sustainable synthesis and high-value intermediates.
In recent years, the compound has been linked to studies on neuroprotective agents and anti-inflammatory properties, aligning with the rising interest in central nervous system (CNS) drug discovery. Its amino group allows for further functionalization, enabling researchers to tailor its properties for specific applications. This adaptability makes it a subject of interest in combinatorial chemistry and medicinal chemistry.
From an industrial perspective, Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate is valued for its scalable synthesis and high purity potential. Manufacturers emphasize its role in producing advanced intermediates for APIs (Active Pharmaceutical Ingredients). The compound's stability under various conditions also makes it suitable for long-term storage and global supply chains, addressing key concerns in the pharmaceutical industry.
Environmental and regulatory considerations are increasingly shaping the discourse around such compounds. Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate is often evaluated for its eco-friendly synthesis routes, with researchers exploring catalytic hydrogenation and solvent-free reactions to minimize waste. These efforts resonate with the broader push toward green chemistry and circular economy principles in chemical manufacturing.
Analytical techniques like HPLC, NMR, and mass spectrometry are critical for characterizing Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate, ensuring compliance with pharmaceutical standards. The compound's chromatographic behavior and spectral properties are well-documented, aiding in quality control and research reproducibility. These details are particularly relevant for laboratories focusing on method development and analytical validation.
Looking ahead, the demand for Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate is expected to grow, driven by its applications in personalized medicine and targeted drug delivery. Its compatibility with bioconjugation techniques further expands its utility in biopharmaceuticals. As the scientific community continues to explore its potential, this compound remains a key player in the evolving landscape of specialty chemicals and innovative therapeutics.
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